3-Oxabicyclo[3.1.0]hexan-6-ylmethanol
Description
Properties
IUPAC Name |
3-oxabicyclo[3.1.0]hexan-6-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-1-4-5-2-8-3-6(4)5/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSRDACVJSHHNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Oxabicyclo 3.1.0 Hexan 6 Ylmethanol and Its Core Structure
Cyclization Reactions of Precursors
The construction of the bicyclo[3.1.0]hexane skeleton, the carbocyclic analogue of the target compound's core, often relies on the formation of the three-membered ring onto a pre-existing five-membered ring or a convergent annulation process.
A range of strategies has been established for assembling the bicyclo[3.1.0]hexane framework. One notable method is the gold-catalyzed cyclization/hydroboration of 1,6-enynes, which provides an atom-economical, one-step access to bicyclo[3.1.0]hexane boranes under mild conditions. acs.org Another approach involves an intramolecular radical cyclopropanation of unactivated alkenes using the α-methylene group of aldehydes as the C1 source, a reaction cooperatively catalyzed by Cu(I) and a secondary amine. d-nb.info This method is effective for creating bicyclo[3.1.0]hexane skeletons that feature sterically congested vicinal all-carbon quaternary stereocenters. d-nb.info
Furthermore, a convergent synthesis has been reported via a (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.govsemanticscholar.org This process, which can be mediated by an organic or an iridium photoredox catalyst, yields bicyclo[3.1.0]hexanes with three contiguous stereocenters. nih.govsemanticscholar.org The use of 1,3-dipolar cycloaddition reactions between azomethine ylides and cyclopropene (B1174273) dipolarophiles has also been explored, primarily for the synthesis of the related 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org
Building upon general principles, specific strategies have been tailored for heteroatomic bicyclo[3.1.0]hexane systems. For the analogous 3-azabicyclo[3.1.0]hexane scaffolds, a one-pot synthesis has been demonstrated that begins with the reaction of propargylamines and allyl carbonates. thieme-connect.comresearchgate.net In this sequence, an amine catalyst promotes an allylic substitution to create an intermediate N-allyl propargylamine. researchgate.net This intermediate subsequently undergoes an enantioselective palladium-catalyzed oxidative cyclization. thieme-connect.comresearchgate.net This strategy highlights a tandem approach where the precursor is first assembled and then cyclized in situ to form the final bicyclic product. A similar palladium-catalyzed oxidative cyclization pathway has been noted for the preparation of 3-oxabicyclo[3.1.0]hexane skeletons. thieme-connect.com
Metal-Catalyzed Synthetic Routes
Metal catalysis plays a pivotal role in the synthesis of bicyclo[3.1.0]hexane systems, enabling high levels of efficiency and stereocontrol that are difficult to achieve otherwise. Catalysts based on iridium, rhodium, copper, and palladium are prominent in these transformations. thieme-connect.commdpi.com
Iridium catalysts have proven effective for the asymmetric synthesis of cyclopropanes. An iridium(I) complex, for instance, was identified as an effective catalyst for the cyclopropanation of α-carbonyl sulfoxonium ylides, which are considered safer alternatives to traditional diazo compounds. liverpool.ac.uk Chiral iridium-salen complexes have also been reported to catalyze the cyclopropanation of a wide array of alkenes with high cis-selectivity. thieme-connect.de In a different approach, iridium photoredox catalysts are used in the (3+2) annulation of cyclopropenes and aminocyclopropanes to afford bicyclo[3.1.0]hexanes in good yields. nih.govsemanticscholar.org This reaction is noted for being highly diastereoselective when using difluorocyclopropenes. nih.govsemanticscholar.org
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Iridium(I) Complex | Cyclopropanation with α-carbonyl sulfoxonium ylides | Utilizes stable and safer carbene precursors. | liverpool.ac.uk |
| Iridium-Salen Complex | Asymmetric cyclopropanation of alkenes | Achieves complete cis-selectivity. | thieme-connect.de |
| Iridium Photoredox Catalyst | (3+2) Annulation of cyclopropenes and aminocyclopropanes | High diastereoselectivity, especially with fluorinated substrates. | nih.govsemanticscholar.org |
Carbene-Alkyne Metathesis (CAM) provides a powerful method for generating vinyl carbene intermediates, which can then undergo further transformations. rsc.org This methodology has been extended to produce bicyclo[3.1.0]hexane derivatives. liverpool.ac.uk The process involves the reaction of a metal carbene with an alkyne, leading to a cascade cyclization. liverpool.ac.ukresearchgate.net For example, piano-stool ruthenium carbene complexes, formed via the gem-hydrogenation of internal alkynes, can engage a tethered alkene in either cyclopropanation or metathesis to yield bicyclo[3.1.0]hexanes. acs.org The specific outcome is influenced by the substitution pattern of the olefin. acs.org
A novel palladium-catalyzed cyclization-oxidation sequence has been developed specifically for synthesizing bicyclo[3.1.0]hexanes. nih.govscispace.com This methodology has been successfully applied to the enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes and is noted as a procedure for preparing the analogous 3-oxabicyclo[3.1.0]hexane skeletons. thieme-connect.com The proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle. thieme-connect.comresearchgate.netscispace.com In this cycle, the internal alkyne of a 1,6-enyne intermediate undergoes acetoxypalladation, followed by an intramolecular 1,2-insertion with the nearby olefin. thieme-connect.com The cycle is completed by an oxidant-mediated step that promotes the formation of a Pd(IV) species, which in turn triggers the intramolecular cyclopropanation and regenerates the Pd(II) catalyst. thieme-connect.com The use of a chiral spirocyclic bis(isoxazoline) ligand (SPRIX) is crucial for achieving high enantioselectivity in these cyclizations. thieme-connect.comresearchgate.net
| Feature | Description | Reference |
|---|---|---|
| Catalytic Cycle | Proposed to proceed via a Pd(II)/Pd(IV) mechanism. | researchgate.netscispace.com |
| Key Steps | Includes acetoxypalladation, intramolecular 1,2-insertion, oxidation to Pd(IV), and reductive elimination to form the cyclopropane (B1198618) ring. | thieme-connect.com |
| Application | Enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes and preparation of 3-oxabicyclo[3.1.0]hexane skeletons. | thieme-connect.comresearchgate.net |
| Chiral Ligand | i-Pr-SPRIX ligand is essential for high enantioselectivity (up to 90% ee). | thieme-connect.comresearchgate.net |
Gold(III)-Catalyzed Annulation Approaches
Gold catalysis has emerged as a powerful tool for the construction of complex molecular architectures, including the 3-oxabicyclo[3.1.0]hexane system. A notable gold(I)-catalyzed three-component addition reaction provides an efficient route to this bicyclic core. acs.org This method involves the reaction of 2-(arylmethylene)cyclopropylcarbinols, terminal arynes, and alcohols. acs.org While this specific example leads to a substituted 3-oxabicyclo[3.1.0]hexane, the underlying principle of gold-catalyzed activation of unsaturated systems is broadly applicable.
In a plausible mechanism for a related gold-catalyzed synthesis of 2-oxabicyclo[3.1.0]hexanes from 1,6-enynes and carbonyl compounds, a cyclopropyl (B3062369) gold carbene is initially formed. This is followed by a rearrangement and subsequent attack by the carbonyl oxygen, leading to the bicyclic product. recercat.cat Although this example illustrates the formation of a 2-oxa isomer, the versatility of gold catalysis suggests that with appropriate substrate design, this strategy could be adapted for the synthesis of 3-oxabicyclo[3.1.0]hexane derivatives.
A proposed reaction pathway involves an intermolecular tandem hydroalkoxylation/Prins-type reaction. acs.org This approach highlights the ability of gold catalysts to facilitate multiple bond-forming events in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. acs.org
| Catalyst | Reactants | Product | Yield | Diastereoselectivity |
| Gold(I) Complex | 2-(Arylmethylene)cyclopropylcarbinol, Terminal Aryne, Alcohol | 3-Oxabicyclo[3.1.0]hexane derivative | High | Moderate |
Rhodium-Catalyzed Intramolecular Alkene Cyclopropanation
Rhodium-catalyzed reactions are well-established for the synthesis of cyclopropanes, and this methodology has been extended to the formation of bicyclo[3.1.0]hexane systems. The intramolecular cyclopropanation of allylic alcohols and ethers is a key strategy. While direct examples for the synthesis of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol are not abundant in the literature, the principles can be inferred from related transformations.
For instance, a rhodium(III)-catalyzed diastereoselective [2+1] annulation of N-enoxyphthalimides and allylic alcohols has been developed to furnish substituted cyclopropyl-ketones. nih.gov This reaction proceeds via the generation of a rhodium-carbenoid that is delivered across the alkene. nih.gov The presence of a hydroxyl group in the allylic alcohol is crucial for the reaction's success, indicating its potential applicability to precursors of this compound. nih.gov
Dirhodium(II) complexes are commonly employed for the cyclopropanation of unsaturated oxygen-containing heterocycles, such as dihydropyrans, using diazo compounds. This approach can lead to the formation of bicyclic esters which can then be converted to the corresponding aldehyde or alcohol.
| Catalyst | Substrate Type | Key Intermediate | Product Type |
| Rhodium(III) complexes | Allylic Alcohols | Rhodium-carbenoid | Cyclopropyl-ketones |
| Dirhodium(II) complexes | Dihydropyrans | Rhodium-carbenoid | Bicyclic esters |
Stereoselective Synthesis
The biological activity of bicyclo[3.1.0]hexane derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.
While specific enantioselective one-pot syntheses for this compound are not extensively documented, related methodologies for analogous structures provide a blueprint. For the synthesis of chiral 3-azabicyclo[3.1.0]hexanes, a Palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes has been reported. researchgate.net This reaction constructs the bicyclic system with high enantioselectivity. researchgate.net The adaptability of such catalytic systems suggests that a similar approach, using oxygen-containing substrates, could potentially be developed for the enantioselective synthesis of the 3-oxabicyclo[3.1.0]hexane core.
Diastereoselective control is crucial in establishing the relative stereochemistry of the substituents on the bicyclo[3.1.0]hexane ring. The inherent strain and conformational rigidity of the bicyclic system can be exploited to influence the stereochemical outcome of reactions.
In the synthesis of tetrahydrofurans via Lewis acid-catalyzed cycloaddition of donor-acceptor cyclopropanes and aldehydes, high cis-diastereoselectivity is often observed. acs.org The choice of catalyst, whether a Brønsted or Lewis acid, can influence the diastereocontrol. researchgate.net Furthermore, intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, catalyzed by a Cu(I)/secondary amine system, allows for the single-step construction of bicyclo[3.1.0]hexane skeletons with excellent efficiency and stereoselectivity. d-nb.info A highly stereoselective iodolactonization of alkylidenecyclopropyl esters has also been described to afford 4,5-trans-1,5-cis-3-oxabicyclo-[3.1.0]hexane-2-ones. acs.org
| Method | Substrates | Key Feature | Stereochemical Outcome |
| Lewis Acid-Catalyzed Cycloaddition | Donor-Acceptor Cyclopropanes, Aldehydes | Catalyst Choice | High cis-diastereoselectivity |
| Cu(I)/Amine Catalyzed Radical Cyclopropanation | Alkenyl Aldehydes | Cooperative Catalysis | High diastereoselectivity |
| Iodolactonization | Alkylidenecyclopropyl esters | Halogen-mediated cyclization | 4,5-trans-1,5-cis configuration |
Derivatization Strategies for Functionalization
The functionalization of the 3-oxabicyclo[3.1.0]hexane core is essential for modulating its physicochemical properties and biological activity. The introduction of alkoxyl groups is a common derivatization strategy.
A study on 2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives demonstrated the successful incorporation of an alkoxyl group at the C-3 position. acs.org This was achieved through synthesis from a bicyclic ketone precursor. acs.org The introduction of various benzyloxy and other alkoxy groups was accomplished, leading to potent and selective metabotropic glutamate (B1630785) receptor antagonists. acs.org This work highlights that functionalization at positions on the five-membered ring of the bicyclo[3.1.0]hexane system is feasible. While this example is on a fluorinated and aminated analogue, the synthetic principles can be extended to the 3-oxabicyclo[3.1.0]hexane system.
| Precursor | Reagents | Functional Group Introduced | Product |
| Ethyl (-)-(1R,5R,6R)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate | Various Alcohols, Acid | Alkoxy, Benzyloxy | 3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives |
Transformation of Carboxylic Acid Derivatives
A prominent and direct method for the synthesis of this compound involves the reduction of a corresponding carboxylic acid derivative, typically an ester, at the C-6 position. This approach leverages the pre-formed bicyclic core of 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid or its esters.
A common precursor for this transformation is ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate. The synthesis of this ester can be accomplished via a rhodium-catalyzed cyclopropanation reaction between 2,5-dihydrofuran (B41785) and ethyl 2-diazoacetate. google.com Once the ester is obtained, it can be effectively reduced to the desired primary alcohol, this compound.
A widely used and efficient reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄). google.com The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at a reduced temperature to control the reactivity of the hydride reagent.
Reaction Scheme:
Step 1: Esterification (if starting from the carboxylic acid) 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is converted to its ethyl ester.
Step 2: Reduction The resulting ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate is treated with LiAlH₄ in THF at 0°C. The reaction mixture is stirred for a few hours until the starting material is consumed. A careful aqueous workup is then performed to quench the excess hydride and hydrolyze the aluminum salts, yielding this compound. google.com
The following table summarizes the key aspects of this synthetic step:
| Reactant | Reagents and Conditions | Product | Yield | Reference |
| Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | 1. LiAlH₄, THF, 0°C, 4h2. H₂O | This compound | Not explicitly stated | google.com |
This method provides a straightforward and high-yielding route to the target molecule from a readily accessible bicyclic carboxylic acid derivative.
Reduction of Bicyclic Precursors
An alternative strategy for the synthesis of this compound involves the reduction of a suitable functional group on a pre-existing 3-oxabicyclo[3.1.0]hexane framework. This approach is particularly useful when substituted bicyclic precursors are more readily available or when a specific stereochemistry needs to be preserved.
The reduction of a bicyclic ester to a primary alcohol is a common transformation in organic synthesis. While a specific example for the direct reduction of a 3-oxabicyclo[3.1.0]hexane precursor (other than the carboxylic acid derivative mentioned above) to this compound is not extensively detailed in the provided search results, analogous reductions on similar bicyclo[3.1.0]hexane systems demonstrate the feasibility of this approach.
For instance, in the synthesis of related 2-oxabicyclo[3.1.0]hexane systems, esters are effectively reduced using hydride reagents. A notable example is the reduction of (R)-Methyl 4-(tert-Butyldiphenylsilyloxymethyl)-4,5-dihydrofuran-2-carboxylate derivatives to the corresponding methanol (B129727) compounds using Diisobutylaluminum hydride (DIBAL-H). nih.gov This reaction is typically performed in an anhydrous solvent like toluene (B28343) at low temperatures (-78 °C) to ensure selectivity and prevent side reactions. nih.gov
The general principle involves the treatment of a bicyclic precursor bearing a reducible functional group at the C-6 position, such as an ester or an aldehyde, with a suitable reducing agent.
General Reaction Scheme: A bicyclic precursor with a reducible functional group at C-6 (e.g., an ester) is treated with a hydride reducing agent (e.g., LiAlH₄, DIBAL-H) in an appropriate solvent at a controlled temperature to yield this compound.
The following table outlines a representative reduction of a bicyclic ester precursor from a related system, illustrating the methodology:
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| ((1R,4R,5R)-4-tert-Butyldiphenylsilyloxymethyl-2-oxabicyclo[3.1.0]hexan-1-yl)methanol precursor ester | DIBAL-H, Toluene, -78°C to room temperature | ((1R,4R,5R)-4-tert-Butyldiphenylsilyloxymethyl-2-oxabicyclo[3.1.0]hexan-1-yl)methanol | Not explicitly stated | nih.gov |
This methodology highlights the versatility of using functionalized bicyclic precursors to access the target alcohol, allowing for the introduction of the hydroxymethyl group at a late stage in the synthetic sequence.
Stereochemical Aspects and Chiral Recognition
Absolute Configuration Determination Methodologies
Determining the precise three-dimensional arrangement of atoms, or absolute configuration, of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol and its derivatives is fundamental to understanding its chemical behavior and biological activity. Researchers employ a combination of spectroscopic and crystallographic techniques for this purpose.
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the stereochemistry of bicyclic systems. In the context of oxabicyclo[3.1.0]hexane scaffolds, ¹H NMR spectroscopy is used to assign the relative configuration of substituents. For instance, the coupling constants and the multiplicity of signals for key protons can reveal their spatial relationship. In one study of a related nucleoside analog, the anomeric proton's signal appeared as a singlet, which was consistent with the pseudo-boat conformation of the oxa-bicyclo[3.1.0]hexane template and confirmed the β-stereochemistry. nih.gov
Optical rotation is another critical technique used in the assignment of absolute configuration. It measures the rotation of plane-polarized light by a chiral molecule. The direction and magnitude of this rotation are specific to a particular enantiomer. The absolute configuration of a newly synthesized compound is often determined by comparing its specific rotation value to that of a known standard or a previously characterized compound. liverpool.ac.uknih.gov For example, the synthesis of enantiomerically pure bicyclo[3.1.0]hexenyl carbanucleosides involved careful measurement of optical rotations to confirm the stereochemical outcome of the synthetic steps. nih.gov
| Compound | Specific Rotation ([α]D) | Solvent | Reference |
|---|---|---|---|
| (-)-(1S,5R)-Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate | -90.5 | CHCl₃ | nih.gov |
| (-)-(1S,5R)-1-(Hydroxymethyl)-3-oxa-bicyclo[3.1.0]hexan-2-one | -97.4 | CHCl₃ | nih.gov |
| Methyl (1S,5S,6R)-6-phenyl-2-oxabicyclo[3.1.0]hexane-6-carboxylate | -66.6 | DCM | rsc.org |
X-ray crystallography provides the most definitive method for determining the absolute configuration and solid-state conformation of a molecule. This technique involves diffracting X-rays through a single crystal of the compound to generate an electron density map, from which the precise position of each atom can be determined. While obtaining suitable crystals can be a challenge, the resulting structural data is unambiguous.
In the synthesis of complex molecules incorporating the bicyclo[3.1.0]hexane framework, X-ray analysis of a key intermediate can be used to confirm the absolute configuration, which then serves as a reference point for subsequent products in the synthetic pathway. nih.gov For instance, the stereochemistry of a congested spiropentane (B86408) with an exo configuration, derived from a bicyclo[3.1.0]hexane precursor, was unequivocally determined by X-ray crystallography. researchgate.net This method is invaluable for validating results obtained from spectroscopic analysis and for providing detailed insights into bond lengths, angles, and dihedral angles that define the molecule's conformation. uni-konstanz.de
Isomerism and Conformation of the Bicyclo[3.1.0]hexane Ring System
The fused-ring system of this compound imposes significant constraints on its structure, leading to distinct isomers and a preferred, rigid conformation.
The fusion of the cyclopropane (B1198618) ring to the five-membered ether ring creates two distinct faces. Substituents at the 6-position, such as the hydroxymethyl group in this compound, can be oriented in one of two ways, leading to endo and exo diastereomers.
Exo Isomer : The substituent points away from the five-membered ring.
Endo Isomer : The substituent is oriented underneath the five-membered ring, pointing towards it.
The bicyclo[3.1.0]hexane system is conformationally rigid. mdpi.com Unlike flexible cyclohexane (B81311) rings that can interconvert between chair and boat forms, the bicyclo[3.1.0]hexane core is locked into a specific geometry. Computational and experimental studies have shown that the system preferentially adopts a boat-like conformation rather than a chair-like one. researchgate.net This preference minimizes the eclipsing interactions between the fused cyclopropane ring and the atoms of the five-membered ring.
This inherent rigidity is a key feature exploited by medicinal chemists. By incorporating this scaffold into a drug molecule, the number of possible conformations the molecule can adopt is significantly reduced. mdpi.comacs.org This "conformational locking" can lead to higher binding affinity and selectivity for a specific biological target, as the molecule is pre-organized into a shape that is complementary to the target's binding site. mdpi.comnih.gov
Enantiomeric Purity and Control in Synthetic Pathways
Since this compound is a chiral molecule, its synthesis often requires methods that can produce a single enantiomer with high purity. The biological activity of enantiomers can differ significantly, making enantiomeric control a critical aspect of the synthetic process.
One of the most effective strategies for achieving high enantiomeric purity is to start the synthesis from a chiral, non-racemic starting material, often referred to as the "chiral pool" approach. For example, enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides have been synthesized starting from (R)-(-)-epichlorohydrin. nih.gov This approach transfers the chirality of the starting material to the final product through a series of stereocontrolled reactions.
Reaction Mechanisms and Reactivity Profiles
Ring-Opening and Ring Expansion Reactions
The fused cyclopropane (B1198618) ring is susceptible to cleavage under various conditions, leading to ring-opening or expansion products. These reactions can be initiated thermally, photochemically, or through catalysis by acids or metals.
The vinylcyclopropane (B126155) rearrangement, a classic ring expansion reaction, transforms a vinyl-substituted cyclopropane into a cyclopentene (B43876). wikipedia.org For derivatives of the 3-oxabicyclo[3.1.0]hexane system, this transformation is a key pathway. Mechanistic studies have shown that this rearrangement can proceed through two primary pathways: a diradical-mediated two-step process or an orbital-symmetry-controlled pericyclic process. wikipedia.org The operative mechanism is highly dependent on the specific substrate and reaction conditions. wikipedia.org
The mode of ring-opening in fused vinylcyclopropanes can be selectively controlled by the choice of catalyst. digitellinc.com
Brønsted Acids : In the presence of Brønsted acids, the exocyclic cyclopropane bond positioned alpha to the tetrahydrofuran-ring oxygen undergoes cleavage. This leads to the formation of a charge-separated ion pair, which can then undergo in situ cyclization. digitellinc.com
Lewis Acids : Conversely, treatment with Lewis acids, such as Ytterbium(III) triflate (Yb(OTf)₃), typically induces a vinylcyclopropane-cyclopentene rearrangement, yielding fused cyclopentene structures. digitellinc.com
Photocatalysis : Visible light mediated photocatalysis can also activate the double bond, facilitating the addition of nucleophiles like water through a radical cation intermediate, which opens the exocyclic cyclopropane ring. digitellinc.com
Table 1: Catalyst Influence on Vinylcyclopropane Ring Opening
| Catalyst Type | Ring-Opening Mechanism | Resulting Product |
|---|---|---|
| Brønsted Acid | Cleavage of exocyclic bond alpha to ether oxygen | Charge-separated ion pair, leading to cyclized products |
| Lewis Acid | Cyclopropane-cyclopentene rearrangement | Fused cyclopentenes |
| Visible Light Photocatalyst | Radical cation formation and exocyclic ring opening | Hexahydro[2,3b]furans (with water) |
A notable transformation of the 3-oxabicyclo[3.1.0]hexane system involves an oxidative ring-expansion to form fused endoperoxides. This reaction can be initiated by visible light mediated photooxidation. uni-regensburg.de The proposed mechanism begins with the photooxidation of an aryl substituent on the cyclopropane ring, which initiates the cleavage of the exocyclic bond. uni-regensburg.de This process generates a radical cation intermediate that is stabilized by the adjacent heteroatom (the oxygen of the oxabicyclo ring) and by push-pull interactions with other substituents like esters. uni-regensburg.de This intermediate is then trapped by oxygen to form the fused endoperoxide structure.
Intramolecular Insertion and Cyclization Pathways
The rigid bicyclic structure of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol provides a scaffold for studying intramolecular reactions, including hydrogen abstraction and subsequent cyclization events.
Intramolecular C-H functionalization in bicyclo[3.1.0]hexane systems often proceeds via a hydrogen atom transfer (HAT) mechanism. nih.govscispace.comrsc.org Studies on the hydroxylation of bicyclo[3.1.0]hexane by the diiron oxygenase AlkB have shown significant amounts of rearrangement products, which is consistent with the involvement of discrete radical intermediates. nih.gov The proposed mechanism involves a hydrogen atom abstraction from a cyclopropyl-carbinyl C-H bond, leading to a caged radical pair. nih.gov This intermediate can then either recombine to form the product or undergo rearrangement. nih.gov
This stepwise hydride abstraction-recombination pathway contrasts with a concerted mechanism. The observation that the ratio of rearranged to unrearranged products does not always correlate with the known radical rearrangement rates suggests a mechanistic step occurs after hydrogen abstraction but before rearrangement, supporting the caged radical pair model. nih.gov In other systems, thermally induced ring-opening of a vinylcyclopropane moiety within a bicyclo[3.1.0]hexane derivative, followed by a 1,4-HAT, generates a biradical intermediate that subsequently cyclizes to form cyclohexene (B86901) derivatives. scispace.comrsc.org
In reactions designed to form bicyclic systems, the nature of the tethering unit connecting the reacting moieties plays a critical role in directing the outcome of cyclization cascades. liverpool.ac.uk In the synthesis of bicyclo[3.1.0]hexane derivatives via carbene-alkyne metathesis, the cyclization cascade is highly influenced by the tethering unit on the enyne substrates. liverpool.ac.uk The length and flexibility of the tether can determine the regioselectivity and stereoselectivity of the cyclization.
Similarly, in radical cascade reactions involving hydrogen atom transfer, the tether dictates which C-H bond is accessible for abstraction. The use of different tethers, such as carbonyl or aryl sulfonyl groups, can direct the reaction towards 1,5-, 1,6-, or 1,7-HAT pathways, leading to different cyclic products. scispace.com For instance, thermolysis of ω-iodoalkyl-β-siloxyalkenenitriles triggers an oxidative cyclization cascade where the length of the alkyl tether determines the size of the fused ring formed, yielding hydrindanones or decalones. nih.gov Manganese(III)-induced oxidative intramolecular cyclizations also demonstrate this principle, forming 3-oxabicyclo[3.1.0]hexan-2-one derivatives from appropriately tethered dicarbonyl compounds. thieme-connect.de
Table 2: Manganese(III)-Induced Cyclization to 3-Oxabicyclo[3.1.0]hexan-2-ones
| Starting Material R¹ Group | Molar Ratio (Substrate:Mn(OAc)₃) | Time (min) | Yield (%) |
|---|---|---|---|
| Ph | 1:6 | 30 | 64 |
| 4-Tol | 1:8 | 50 | 51 |
| 4-ClC₆H₄ | 1:6 | 45 | 62 |
| 4-FC₆H₄ | 1:4 | 45 | 64 |
| H | 1:3 | 25 | 28 |
Data sourced from a study on the cyclization of substituted 3-oxobutanoates. thieme-connect.de
Metal-Carbene Intermediate Chemistry and Transformations
The construction of the 3-oxabicyclo[3.1.0]hexane skeleton can be efficiently achieved through reactions involving metal-carbene intermediates. These reactive species are typically generated from precursors like diazo compounds or, more recently, from safer alternatives such as α-carbonyl sulfoxonium ylides. liverpool.ac.uk
Iridium(I) complexes have been identified as effective catalysts for the cyclopropanation of α-carbonyl sulfoxonium ylides via a metal-carbene intermediate. liverpool.ac.uk This methodology has been extended to carbene-alkyne metathesis (CAM) reactions to produce bicyclo[3.1.0]hexane derivatives. liverpool.ac.uk In these transformations, a vinyl metal carbene intermediate is generated, which can then undergo various subsequent reactions, including intramolecular cyclization, to form the final bicyclic product. liverpool.ac.uk
Rhodium catalysts are also widely used for these transformations. For example, the intramolecular cyclopropanation of allyl diazoacetates using rhodium catalysts, such as rhodium carboximidates, yields 3-oxabicyclo[3.1.0]hexan-2-ones. marquette.edu The choice of catalyst and ligands is crucial for controlling the enantioselectivity of the reaction. marquette.edu These metal-carbene mediated reactions represent a powerful strategy for the stereoselective synthesis of complex molecules containing the 3-oxabicyclo[3.1.0]hexane core.
Reactivity of the Alcohol Moiety in the Bicyclic System
The chemical behavior of this compound is largely dictated by the primary alcohol (-CH₂OH) group. This functional group is attached to the strained bicyclic framework, which can influence its reactivity in various organic transformations. The alcohol moiety readily participates in a range of reactions, including etherification, esterification, oxidation, and nucleophilic substitution after conversion to a more reactive leaving group.
Etherification Reactions
The hydroxyl group of this compound can be converted into an ether linkage through several methods. A common approach involves the deprotonation of the alcohol with a suitable base to form an alkoxide, which then acts as a nucleophile.
In the synthesis of certain quinazoline (B50416) derivatives, (1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-ylmethanol is utilized to form an ether linkage. googleapis.com This transformation is typically achieved by reacting the alcohol with a compound containing a good leaving group, resulting in a product with a (3-oxabicyclo[3.1.0]hexan-6-yl)methoxy substituent. googleapis.com This reaction highlights the role of the alcohol as a nucleophile in the synthesis of more complex molecules.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Substituted Quinazoline | Quinazoline ether derivative | Nucleophilic Substitution (Etherification) |
Activation of the Hydroxyl Group
To enhance its reactivity in nucleophilic substitution reactions, the hydroxyl group is often converted into a better leaving group, such as a tosylate or mesylate. This is a common strategy in organic synthesis to facilitate the displacement of the hydroxyl group by a wide range of nucleophiles.
For instance, in a related bicyclic system, a primary alcohol is converted to a tosylate using tosyl chloride (TsCl) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). A similar reaction is expected for this compound, which would yield (3-Oxabicyclo[3.1.0]hexan-6-yl)methyl 4-methylbenzenesulfonate. This tosylate is a versatile intermediate for introducing various functional groups.
| Reactant | Reagents | Product | Reaction Type |
| This compound | Tosyl chloride, Triethylamine, DMAP | (3-Oxabicyclo[3.1.0]hexan-6-yl)methyl 4-methylbenzenesulfonate | Tosylation |
Oxidation Reactions
The primary alcohol of this compound can be oxidized to form the corresponding aldehyde, 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde, or further to the carboxylic acid, 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. The choice of oxidizing agent determines the extent of the oxidation.
Mild oxidizing agents, such as those used in Swern or Dess-Martin periodinane oxidations, are typically employed for the selective conversion to the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would lead to the formation of the carboxylic acid. The aldehyde is a useful intermediate for further carbon-carbon bond-forming reactions.
| Starting Material | Reagents | Product | Reaction Type |
| This compound | Dess-Martin Periodinane | 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde | Oxidation |
| This compound | Potassium Permanganate | 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid | Oxidation |
Esterification Reactions
Esterification of the primary alcohol can be achieved by reacting this compound with a carboxylic acid or its derivatives, such as an acid chloride or an anhydride (B1165640). These reactions are often catalyzed by an acid or a base. For example, reaction with acetic anhydride in the presence of pyridine (B92270) would yield (3-Oxabicyclo[3.1.0]hexan-6-yl)methyl acetate. Esters are valuable as protecting groups or as intermediates in further synthetic transformations.
| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |
| This compound | Acetic Anhydride | Pyridine | (3-Oxabicyclo[3.1.0]hexan-6-yl)methyl acetate | Esterification |
| This compound | Benzoic Acid | Sulfuric Acid | (3-Oxabicyclo[3.1.0]hexan-6-yl)methyl benzoate | Fischer Esterification |
Protection of the Alcohol Moiety
In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. A common method for protecting primary alcohols is the formation of silyl (B83357) ethers. For instance, reacting this compound with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base like imidazole (B134444) would yield the corresponding TBDPS ether. nih.gov This protecting group is robust under a variety of reaction conditions and can be selectively removed later in the synthetic sequence.
| Reactant | Reagents | Product | Reaction Type |
| This compound | tert-Butyldiphenylsilyl chloride, Imidazole | tert-Butyl((3-oxabicyclo[3.1.0]hexan-6-yl)methoxy)diphenylsilane | Silylation (Protection) |
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol, offering detailed insights into its carbon-hydrogen framework and stereochemistry.
The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental information required for assigning the structure of this compound. The molecule's inherent symmetry and strained bicyclic system result in characteristic chemical shifts and coupling constants.
¹H NMR Spectroscopy: The ¹H NMR spectrum allows for the identification of all non-exchangeable protons in the molecule. The chemical shifts are influenced by the proximity of electronegative oxygen atoms and the anisotropic effects of the cyclopropane (B1198618) ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Correlations |
| -CH ₂OH | 3.5 - 3.8 | Doublet or Multiplet | Coupled to the C6 proton. |
| -OH | Variable (broad singlet) | Singlet (broad) | Disappears upon D₂O exchange. |
| C2-H ₂, C4-H ₂ | 3.6 - 4.0 | Multiplets | Protons adjacent to the ether oxygen, deshielded. |
| C1-H , C5-H | 1.5 - 2.0 | Multiplets | Bridgehead protons on the cyclopropane ring. |
| C6-H | 0.8 - 1.5 | Multiplet | Proton on the cyclopropane ring attached to the methanol (B129727) group. |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The molecular formula C₆H₁₀O₂ indicates the presence of six carbon atoms. molbase.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| -C H₂OH | 60 - 68 | Primary alcohol carbon, deshielded by the oxygen atom. |
| C 2, C 4 | 65 - 75 | Carbons of the ether linkage, significantly deshielded. |
| C 1, C 5 | 20 - 30 | Bridgehead carbons of the bicyclic system. |
| C 6 | 15 - 25 | Cyclopropyl (B3062369) carbon bearing the methanol substituent. |
The precise stereochemistry (e.g., endo vs. exo isomers) can be determined by analyzing the proton-proton coupling constants (³JHH) and through-space correlations observed in advanced NMR experiments. researchgate.net
To unambiguously assign the structure and stereochemistry, a combination of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks, confirming the connectivity of adjacent protons within the bicyclic framework and the methanol substituent.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom based on its attached proton's chemical shift.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry and conformational details. It detects through-space correlations between protons that are in close proximity. For instance, the spatial relationship between the protons of the methanol group (CH₂OH) and the protons on the bicyclic ring can differentiate between the endo and exo isomers.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition.
Molecular Formula: C₆H₁₀O₂ molbase.com
Molecular Weight: 114.14 g/mol molbase.com
Expected Exact Mass: 114.0681 u
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The resulting mass spectrum would likely display peaks corresponding to key fragmentation pathways.
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 114 | [M]⁺ | Molecular ion |
| 96 | [M - H₂O]⁺ | Loss of a water molecule from the alcohol. |
| 83 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
| 69 | [C₄H₅O]⁺ | Cleavage of the bicyclic ring. |
| 55 | [C₃H₃O]⁺ | Further fragmentation of the ring structure. |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
This compound is a chiral compound, existing as a pair of enantiomers. Chiral HPLC is the standard method for separating these enantiomers and determining the enantiomeric excess (% ee) of a sample. rsc.org This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Typical Columns: Polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Chiralcel® series), are commonly effective for separating chiral alcohols. rsc.org
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol, is used to elute the compounds. rsc.org
Detection: A UV detector is commonly used for analysis. The relative areas of the two enantiomer peaks are integrated to calculate the enantiomeric excess.
Optical Rotation for Chiral Compound Characterization
As a chiral molecule, each pure enantiomer of this compound will rotate plane-polarized light. The measurement of this optical rotation using a polarimeter is a key characteristic for distinguishing between enantiomers.
The specific rotation, [α]D, is a physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). A positive (+) sign indicates dextrorotation (rotation to the right), while a negative (-) sign indicates levorotation (rotation to the left). The magnitude of the rotation is indicative of the sample's enantiopurity; a racemic mixture will have an optical rotation of zero.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Functional Group |
| O-H Stretch | 3600 - 3200 (broad) | Alcohol (-OH) |
| C-H Stretch | 3050 - 2850 | Alkane (sp³ C-H) |
| C-O Stretch | 1150 - 1050 | Ether (C-O-C) and Alcohol (C-O) |
The presence of a strong, broad absorption band in the 3600-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group. The C-O stretching region around 1100 cm⁻¹ confirms the presence of both the ether and primary alcohol functionalities.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving the 3-oxabicyclo[3.1.0]hexane scaffold. These calculations can map out the potential energy surface of a reaction, identifying intermediates, transition states, and the associated energy barriers.
The stereochemistry of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol is a key feature, and computational models can predict and explain the stereoselectivity of its formation and subsequent reactions. A crucial step in the synthesis of this scaffold often involves the epoxidation of a cyclopentene (B43876) precursor, where the directing effect of a nearby hydroxyl group can be computationally modeled. whiterose.ac.uk
For instance, in the related iridium-catalyzed asymmetric cyclopropanation to form bicyclo[3.1.0]hexane derivatives, computational studies have shown that stereoselectivity primarily arises from substrate distortion in the transition state. liverpool.ac.uk DFT calculations can be employed to analyze the transition states leading to different stereoisomers. By comparing the activation energies of these transition states, the favored product can be predicted. rsc.orgrsc.org
A distortion-interaction analysis can further reveal the origins of stereoselectivity. liverpool.ac.uk This involves calculating the energy required to distort the catalyst and substrates into their transition state geometries, as well as the interaction energy between these distorted fragments.
Table 1: Hypothetical Transition State Energy Analysis for the Formation of a 3-Oxabicyclo[3.1.0]hexane System
| Transition State | Diastereomer | Relative Energy (kcal/mol) | Key Non-covalent Interactions |
| TS-exo | exo | 0.0 | Hydrogen bond between directing group and reagent |
| TS-endo | endo | +2.5 | Steric repulsion between substrate and catalyst |
Note: This table is illustrative and based on principles from computational studies of similar reactions.
Quantum chemical calculations can generate detailed energy profiles for reactions such as the ring-opening of the bicyclo[3.1.0]hexane system. acs.orgrsc.orgnih.gov These profiles map the energy of the system along the reaction coordinate, highlighting the activation energies of each step. From these activation energies, reaction rate constants can be estimated using transition state theory.
For example, a DFT study on the rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane catalyzed by a platinum salt revealed a multi-step mechanism involving oxidative addition, ring cleavage, and protodeplatination. acs.org The calculated free energy barriers for each step allowed for the identification of the rate-determining step.
Theoretical calculations of thermochemical data, such as the standard enthalpy of formation, are also possible. For instance, CBS-QB3 calculations have been used to determine the thermochemical properties of related cyclic ethers.
Table 2: Calculated Kinetic Parameters for a Hypothetical Ring-Opening Reaction of a Bicyclo[3.1.0]hexane Derivative
| Reaction Step | Activation Energy (ΔG‡, kcal/mol) | Rate Constant (k) at 298 K (s⁻¹) |
| Oxidative Addition | 15.2 | 1.2 x 10³ |
| Ring Cleavage | 11.8 | 3.5 x 10⁶ |
| Reductive Elimination | 22.5 | 4.7 x 10⁻³ |
Note: This data is representative of computational studies on related systems.
Molecular Dynamics Simulations in Scaffold Design
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules and their interactions with biological macromolecules. mdpi.comrjpbr.com The rigid, three-dimensional structure of the 3-oxabicyclo[3.1.0]hexane scaffold makes it an attractive building block in drug design. unibe.chrsc.orgnih.gov MD simulations can be used to assess how incorporating this scaffold into a larger molecule affects its conformational flexibility and binding to a target protein.
By simulating the behavior of a ligand-protein complex over time, MD can provide insights into the stability of the interaction, the key residues involved in binding, and the role of solvent molecules. researchgate.net This information is invaluable for the rational design of new therapeutic agents with improved potency and selectivity. The bicyclo[3.1.0]hexane ring system has been successfully used to create conformationally constrained analogues of biologically active molecules, and MD simulations help to understand how this conformational locking influences receptor binding. unc.edunih.gov
Conformational Analysis and Molecular Modeling
The 3-oxabicyclo[3.1.0]hexane core has a distinct and relatively rigid structure. Theoretical methods can be used to explore its conformational landscape. Ab initio calculations have been used to determine the structures and relative energies of different conformations of bicyclo[3.1.0]hexane and its heteroatomic analogues, including 3-oxabicyclo[3.1.0]hexane. acs.org
Molecular modeling can also be used to study intermolecular interactions, such as the formation of hydrogen-bonded complexes. For the related 6-oxabicyclo[3.1.0]hexane, microwave spectroscopy combined with ab initio calculations has been used to characterize the structure of its complex with hydrogen chloride. researchgate.net
Table 3: Calculated Conformational Properties of 3-Oxabicyclo[3.1.0]hexane
| Property | Calculated Value | Method |
| Puckering Angle (τ) | 25.3° | MP2/cc-pVTZ |
| Barrier to Planarity (kcal/mol) | 3.8 | MP2/cc-pVTZ |
| Most Stable Conformer | Boat | MP2/cc-pVTZ |
Source: Adapted from theoretical studies on bicyclo[3.1.0]hexane analogues. acs.org
Advanced Applications in Research As a Molecular Scaffold
Role as a Synthetic Intermediate for Complex Molecule Synthesis
3-Oxabicyclo[3.1.0]hexan-6-ylmethanol and its derivatives serve as crucial building blocks in the synthesis of more complex and structurally diverse molecules. The inherent strain and defined stereochemistry of the bicyclic system allow for controlled chemical transformations, making it an attractive starting point for constructing larger molecular architectures.
One significant application is in the synthesis of carbocyclic nucleoside analogues. These compounds are important in medicinal chemistry for the development of antiviral and anticancer agents. The rigid 3-oxabicyclo[3.1.0]hexane core can mimic the furanose ring of natural nucleosides, but with restricted conformational flexibility, which can lead to enhanced binding affinity and selectivity for target enzymes. For instance, the scaffold has been utilized in the creation of nucleoside analogues where the bicyclic system replaces the traditional sugar moiety, leading to compounds with potential therapeutic properties.
The transformation of this scaffold into various other molecular frameworks is also a key area of research. The phenylsulfonyl lactone derivative of the 3-oxabicyclo[3.1.0]hexane system, for example, has been shown to be a versatile building block that can be converted into a variety of structurally diverse molecular scaffolds in a few steps with high stereoselectivity. researchgate.net
Design and Synthesis of Bioisosteres and Rigid Scaffolds
The replacement of common structural motifs in drug candidates with bioisosteres is a widely used strategy in medicinal chemistry to improve physicochemical properties such as solubility, metabolic stability, and lipophilicity. The 3-oxabicyclo[3.1.0]hexane framework, being a rigid, non-planar, sp3-rich scaffold, is an excellent candidate for such applications.
Mimicry of Aromatic Ring Systems
A key application of the 3-oxabicyclo[3.1.0]hexane scaffold is its use as a bioisostere for meta-substituted benzene (B151609) rings. vulcanchem.com Aromatic rings are common in drug molecules but can be associated with poor solubility and metabolic liabilities. Replacing a flat aromatic ring with a three-dimensional, saturated scaffold can improve these properties and create novel intellectual property.
The rigid geometry of the 3-oxabicyclo[3.1.0]hexane system positions substituents in a spatial arrangement that mimics the 1,3-substitution pattern of a benzene ring. vulcanchem.com While validation studies for this specific scaffold are less extensive than for some of its analogues, preliminary computational studies suggest it can achieve favorable binding in enzyme active sites due to its reduced conformational flexibility. vulcanchem.com The introduction of the oxygen atom into the bicyclic system, compared to its carbocyclic counterpart, can further enhance aqueous solubility. chemrxiv.org
| Scaffold Feature | Advantage in Mimicking Aromatic Rings | Supporting Evidence |
|---|---|---|
| Rigid, Non-Planar Structure | Provides a 3D arrangement of substituents similar to meta-substituted benzene. vulcanchem.com | Computational docking simulations show favorable binding. vulcanchem.com |
| sp3-Rich Core | Can improve physicochemical properties like solubility and metabolic stability compared to sp2-rich aromatic rings. | General strategy in medicinal chemistry to escape "flatland". |
| Oxygen Heteroatom | Increases polarity and potential for hydrogen bonding, often leading to improved aqueous solubility. chemrxiv.org | Observed in related oxa-bicycloalkane bioisosteres. chemrxiv.org |
Incorporation into Diverse Heterocyclic Ring Systems
A notable example is its use in the synthesis of quinazoline (B50416) derivatives that act as inhibitors of receptor tyrosine kinases (RTKs), such as the ErbB family of receptors. googleapis.comgoogle.comgoogle.com In these molecules, the (3-oxabicyclo[3.1.0]hexan-6-yl)methoxy group is attached to the quinazoline core. google.com This modification is part of a strategy to develop potent and selective kinase inhibitors for the treatment of hyperproliferative disorders like cancer. google.com
Furthermore, the related 2-oxabicyclo[3.1.0]hexane scaffold has been used to create conformationally restricted ligands for histamine (B1213489) receptors. uni-regensburg.de These compounds, featuring a tetrahydrofuran-based bicyclic core, demonstrate how constraining the flexibility of a ligand can lead to high affinity and selectivity for specific receptor subtypes. uni-regensburg.de
Development of Enzyme Inhibitors and Mechanistic Probes
The unique stereochemistry and reactivity of the 3-oxabicyclo[3.1.0]hexane scaffold make it a valuable template for designing enzyme inhibitors and probes to study enzyme mechanisms.
Cyclophellitol-Derived Glycosidase Inhibitors
The 3-oxabicyclo[3.1.0]hexane core is structurally related to cyclophellitol (B163102), a potent, naturally occurring, irreversible inhibitor of glycosidase enzymes. Cyclophellitol contains an epoxide ring on a cyclohexane (B81311) core, which mimics the transition state of the glycosidic bond cleavage reaction. The strained epoxide is susceptible to nucleophilic attack by a catalytic residue in the enzyme's active site, leading to a stable covalent bond and inactivation of the enzyme.
Researchers have utilized the oxabicyclo[3.1.0]hexane framework to synthesize cyclophellitol analogues. These synthetic mimics, which are essentially epoxide-containing bicyclic compounds, can act as powerful and selective glycosidase inhibitors. unimi.it They serve as mechanistic probes to identify and study the catalytic nucleophiles of retaining glycosidases. The bicyclo[3.1.0]hexane scaffold provides the necessary rigidity and stereochemical arrangement to position the reactive epoxide for optimal interaction within the enzyme's active site. unimi.itresearchgate.net
Integration into Ligands for Receptor Studies
The rigid nature of the 3-oxabicyclo[3.1.0]hexane scaffold is highly advantageous for designing ligands with high affinity and selectivity for specific receptors. By locking the conformation of a molecule, the entropic penalty of binding is reduced, and interactions with the target receptor can be optimized.
This scaffold has been integrated into ligands targeting several important receptor families:
Receptor Tyrosine Kinases (RTKs): As mentioned previously, the moiety is found in irreversible inhibitors of the ErbB family of RTKs. googleapis.comgoogle.com These kinases are crucial in cell signaling pathways, and their dysregulation is a hallmark of many cancers. googleapis.com
Histamine Receptors: Conformationally rigid analogues of histamine containing a bicyclo[3.1.0]hexane scaffold have been developed as selective ligands for the histamine H3 receptor (H3R). nih.govresearchgate.net These ligands have shown potent binding affinity and high selectivity over other histamine receptor subtypes, demonstrating the utility of this rigid scaffold in achieving receptor subtype selectivity. nih.govresearchgate.net
Adenosine (B11128) Receptors: The carbocyclic bicyclo[3.1.0]hexane scaffold has been extensively used to create potent and selective agonists for the A3 adenosine receptor. mdpi.com Replacing the furanose ring of adenosine with this rigid scaffold, often referred to as a methanocarba nucleoside, significantly increases A3 receptor potency and selectivity. mdpi.com This highlights the general applicability of the bicyclo[3.1.0]hexane framework in designing receptor-specific ligands.
| Receptor Target | Role of the Scaffold | Example Compound Class |
|---|---|---|
| Receptor Tyrosine Kinases (ErbB family) | Forms a key substituent to enhance binding and selectivity. googleapis.comgoogle.com | Quinazoline-based irreversible inhibitors. google.com |
| Histamine H3 Receptor | Provides conformational restriction to create selective ligands. nih.govresearchgate.net | Imidazolyl bicyclo[3.1.0]hexane derivatives. nih.gov |
| Adenosine A3 Receptor | Acts as a rigid furanose mimic to increase potency and selectivity. mdpi.com | (N)-Methanocarba nucleosides. mdpi.com |
Precursor for Biologically Active Molecules
Precursor for Biologically Active Molecules
The unique stereochemistry and structural rigidity of the 3-oxabicyclo[3.1.0]hexane system make it an ideal starting point for the synthesis of modified nucleosides, which are crucial in the development of antiviral and anticancer agents.
Researchers have successfully utilized the 3-oxabicyclo[3.1.0]hexane scaffold to create conformationally "locked" nucleoside analogs. This conformational restriction is a key feature, as it can enhance the binding affinity of the nucleoside analog to its target enzyme. The rigid structure mimics the specific puckered shapes of the furanose ring found in natural nucleosides, which is often a prerequisite for biological activity. cymitquimica.com
The synthesis of these analogs is a multi-step process that often begins with the modification of the 3-oxabicyclo[3.1.0]hexane core. For instance, the synthesis of pyrimidine (B1678525) nucleoside analogs involves the transformation of a uracil (B121893) derivative of the scaffold into cytidine (B196190) analogs. Similarly, purine (B94841) analogs, such as deoxyadenosine (B7792050) and deoxyguanosine derivatives, have been synthesized using a related 6-oxobicyclo[3.1.0]hexane scaffold. cymitquimica.com These synthetic routes can be complex, sometimes requiring eleven or more steps from a known precursor to achieve the desired nucleoside analog.
A notable challenge in the synthesis of these analogs is the stability of the bicyclic system under various reaction conditions. For example, pyrimidine nucleosides built on this scaffold have shown instability, undergoing intramolecular epoxide ring-opening reactions. cymitquimica.com Despite these challenges, the successful synthesis of various analogs demonstrates the versatility of the 3-oxabicyclo[3.1.0]hexane framework as a starting material.
The biological evaluation of these synthesized nucleoside analogs has yielded mixed results. While some purine analogs have shown antiviral activity against the Epstein-Barr virus (EBV), certain pyrimidine analogs have demonstrated only moderate anti-HIV activity, suggesting they may not be optimal substrates for cellular kinases. cymitquimica.com
| Nucleoside Analog Type | Scaffold Used | Key Synthetic Feature | Biological Activity Noted |
| Pyrimidine Analogs | 3-Oxabicyclo[3.1.0]hexane | Transformation of a uracil derivative | Moderate anti-HIV activity |
| Purine Analogs | 6-Oxobicyclo[3.1.0]hexane | Mitsunobu coupling from a common precursor | Antiviral activity against EBV cymitquimica.com |
Applications in Medicinal Chemistry Scaffold Development
Beyond nucleoside analogs, the 3-oxabicyclo[3.1.0]hexane framework is emerging as a significant scaffold in medicinal chemistry for the design of novel therapeutic agents. Its rigid, three-dimensional structure offers a distinct advantage over more flexible or planar scaffolds.
One key application is its use as a bioisosteric replacement for a meta-substituted benzene ring. researchgate.net Replacing aromatic rings with saturated, rigid scaffolds like 3-oxabicyclo[3.1.0]hexane can lead to improved physicochemical properties of a drug candidate, such as increased solubility and metabolic stability. googleapis.com This strategy is driven by the fact that the bond vectors of the substituents on the bicyclic system can mimic the spatial arrangement of a meta-substituted phenyl ring.
Furthermore, derivatives of this compound have been incorporated into the structures of potent enzyme inhibitors. For example, it has been used in the synthesis of quinazoline derivatives that act as tyrosine kinase inhibitors, a class of drugs often used in cancer therapy. muni.cz The bicyclic moiety can be introduced into the inhibitor structure to interact with the target enzyme's binding site.
Another area of application is in the development of allosteric inhibitors. The 3-oxabicyclo[3.1.0]hexane scaffold has been utilized in the synthesis of allosteric inhibitors of the AAA ATPase p97, a target for cancer therapy. This highlights the potential of this scaffold to modulate the activity of complex protein targets.
The versatility of the 3-oxabicyclo[3.1.0]hexane scaffold is further demonstrated by its use in creating diverse chemical libraries for drug discovery. The core structure can be readily functionalized at various positions, allowing for the generation of a wide range of derivatives with potentially different biological activities.
| Application Area | Rationale/Advantage | Example Target Class |
| Bioisosteric Replacement | Improved physicochemical properties over aromatic rings | General drug design |
| Enzyme Inhibition | Rigid scaffold for optimal binding site interaction | Tyrosine Kinases muni.cz |
| Allosteric Modulation | Access to non-active site binding pockets | AAA ATPase p97 |
Q & A
Q. What experimental evidence supports the proposed mechanism of covalent bond formation with enzymatic targets?
- Methodology :
- Mass spectrometry : Detect +18 Da adducts (epoxide ring-opening) in trypsin-treated samples .
- X-ray crystallography : Resolve covalent bonding between oxirane and catalytic serine in esterases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
